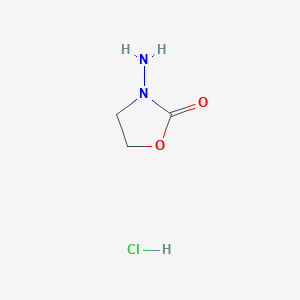

3-Aminooxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Aminooxazolidin-2-one hydrochloride (AOZ-HCl) is a synthetic compound that has been used in a variety of scientific research applications. AOZ-HCl is a crystalline solid with a molecular weight of 207.6 g/mol and a melting point of 98-99 °C. It is a white, odorless powder that is soluble in water and other polar solvents. The hydrochloride salt of AOZ is a highly versatile compound that has been used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and drug discovery.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The 1,3-oxazolidin-2-one nucleus, which is a part of the 3-Aminooxazolidin-2-one hydrochloride structure, is a popular heterocycle framework in synthetic organic chemistry . This nucleus is used as a chiral auxiliary in stereoselective transformations . Linezolid, an oxazolidin-2-one based antibacterial agent, has a unique mechanism of action . This has led to a wider interest in the scientific community for this cyclic carbamate .

Pharmaceutical Applications

Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes . These have been extensively studied in academic and industrial labs . The introduction of linezolid in the pharmaceutical market has brought a wider popularity and interest for the scientific community .

Chemical Synthesis

The 3-Aminooxazolidin-2-one hydrochloride is used in the chemical synthesis of various compounds . It is a white to light yellow powder to crystal with a melting point of 66.0 to 70.0 °C . It is air sensitive and heat sensitive .

Multicomponent Reactions

Functionalized oxazolidine synthesis involving multicomponent reactions of 1,2-amino alcohols is another application of 3-Aminooxazolidin-2-one hydrochloride . This process is experimental and the keywords may be updated as the learning algorithm improves .

Chiral Auxiliary in Stereoselective Transformations

The 1,3-oxazolidin-2-one nucleus is used as a chiral auxiliary in stereoselective transformations . This allows for the creation of molecules with a specific chirality, which is crucial in many areas of chemistry, including pharmaceuticals .

Research and Development

3-Aminooxazolidin-2-one hydrochloride is used in research and development laboratories . It is used in the synthesis of various compounds and in the study of their properties .

Safety and Hazards

The safety data sheet for Hydrochloric acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Propiedades

IUPAC Name |

3-amino-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPARMKLAMASCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60481412 |

Source

|

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5567-67-9 |

Source

|

| Record name | 3-Aminooxazolidin-2-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B1314970.png)